1-(4-Acetylphenyl)-2-methyl-1-propanone

Catalog No.
S689762
CAS No.
103931-20-0
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Acetylphenyl)-2-methyl-1-propanone

CAS Number

103931-20-0

Product Name

1-(4-Acetylphenyl)-2-methyl-1-propanone

IUPAC Name

1-(4-acetylphenyl)-2-methylpropan-1-one

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3

InChI Key

OKDVJTURSCLUBA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(=O)C

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

As a Potential Impurity in Ibuprofen Production:

1-(4-Acetylphenyl)-2-methyl-1-propanone, also known as 4-isobutyrylacetophenone, is a potential impurity that can form during the manufacturing process of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) [, ].

Researchers have investigated the formation pathways and mitigation strategies for this impurity to ensure the quality and safety of ibuprofen products [, ]. Understanding the factors influencing its formation is crucial for optimizing production processes and minimizing its presence in the final drug product.

Use in Synthetic Chemistry:

The presence of a ketone and an aromatic ring in its structure makes 1-(4-Acetylphenyl)-2-methyl-1-propanone a valuable intermediate in organic synthesis. Researchers have explored its use in the preparation of various complex molecules, including:

  • Heterocycles: These are ring-shaped molecules containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Studies have shown the potential of 1-(4-Acetylphenyl)-2-methyl-1-propanone as a building block for synthesizing various heterocyclic compounds with potential biological activities [].
  • Fine chemicals: These are high-purity chemicals used in various industries, such as pharmaceuticals, cosmetics, and electronics. Researchers have investigated the use of 1-(4-Acetylphenyl)-2-methyl-1-propanone in the synthesis of specific fine chemicals with desired properties [].

1-(4-Acetylphenyl)-2-methyl-1-propanone, also known by its chemical formula C12H14O2C_{12}H_{14}O_2 and CAS Number 103931-20-0, is a synthetic organic compound characterized by a propanone backbone with an acetylphenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as an analgesic agent. Its structure features a ketone functional group, which contributes to its chemical reactivity and biological properties.

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions, forming larger molecular structures, particularly in the presence of amines or other reactive groups.
  • Reduction: The ketone can be reduced to form secondary alcohols under appropriate conditions.

These reactions highlight the versatility of 1-(4-Acetylphenyl)-2-methyl-1-propanone in synthetic organic chemistry .

Research indicates that 1-(4-Acetylphenyl)-2-methyl-1-propanone exhibits significant analgesic properties. It has been evaluated for its effectiveness in pain management, suggesting potential utility in therapeutic applications. The compound's mechanism of action may involve modulation of pain pathways, though detailed studies are required to elucidate its precise biological effects and mechanisms .

Several synthesis methods have been reported for 1-(4-Acetylphenyl)-2-methyl-1-propanone:

  • Mannich Reaction: This method involves the reaction of formaldehyde with an amine and a ketone, leading to the formation of the desired compound. It is a widely used approach in synthesizing various analogs and derivatives.
  • Acetylation: Starting from 4-methylacetophenone, acetylation can be performed to introduce the acetyl group at the para position relative to the methyl group on the phenyl ring .

These methods illustrate the compound's accessibility for research and development purposes.

1-(4-Acetylphenyl)-2-methyl-1-propanone has several applications:

  • Pharmaceutical Industry: Primarily explored as an analgesic agent, it holds promise for developing new pain relief medications.
  • Chemical Research: Used as an intermediate in synthesizing other compounds, contributing to drug discovery and development efforts.
  • Material Science: Its unique properties may find applications in creating specialized materials or coatings .

Several compounds share structural similarities with 1-(4-Acetylphenyl)-2-methyl-1-propanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-AcetylacetophenoneAcetophenone derivativeKnown for anti-inflammatory properties
1-(4-Methylphenyl)-2-methylpropan-1-oneMethyl substitution on phenylExhibits different analgesic activity
2-Methyl-1-(4-nitrophenyl)propan-1-oneNitro group on phenylPotentially more potent analgesic

These compounds provide a basis for comparison regarding their biological activities and synthetic pathways. The unique combination of substituents on 1-(4-Acetylphenyl)-2-methyl-1-propanone contributes to its specific properties and potential applications in medicine .

XLogP3

2.4

Wikipedia

1-(4-Acetylphenyl)-2-methylpropan-1-one

Dates

Last modified: 08-15-2023

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